N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea typically involves a multi-step process. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the ethyl group and the carbamothioyl moiety. The reaction conditions may vary, but common reagents include hydrazine, ethyl iodide, and thiocarbamoyl chloride. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents to facilitate the reactions .
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the iodine atom, using nucleophiles such as amines or thiols. This can lead to the formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea can be compared with other similar compounds, such as:
N-(4-iodo-2-methylphenyl)acetamide: This compound shares a similar core structure but lacks the pyrazole and carbamothioyl moieties.
4-bromo-1-ethyl-N-[(4-iodo-2-methylphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a bromine atom instead of an iodine atom.
1-ethyl-N-[(4-iodo-2-methylphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide: This compound is a positional isomer with the carboxamide group at a different position on the pyrazole ring.
Properties
Molecular Formula |
C14H15IN4OS |
---|---|
Molecular Weight |
414.27g/mol |
IUPAC Name |
1-ethyl-N-[(4-iodo-2-methylphenyl)carbamothioyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H15IN4OS/c1-3-19-8-10(7-16-19)13(20)18-14(21)17-12-5-4-11(15)6-9(12)2/h4-8H,3H2,1-2H3,(H2,17,18,20,21) |
InChI Key |
DOFCROGHYRDLKE-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C |
Origin of Product |
United States |
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